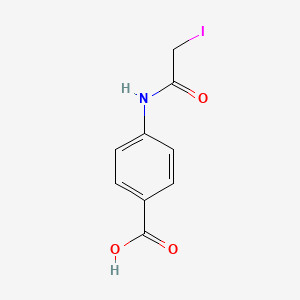

4-(2-iodoacetamido)benzoic acid

Übersicht

Beschreibung

4-(2-iodoacetamido)benzoic acid (IAB) is a synthetic organic compound used in a variety of applications in the scientific research field. It is a white crystalline solid with a molecular weight of 375.07 g/mol. IAB is a versatile compound that can be used in various experiments and research projects. It is a powerful reagent for the synthesis of a variety of compounds, and has been applied to a wide range of biochemical and physiological studies.

Wissenschaftliche Forschungsanwendungen

4-(2-iodoacetamido)benzoic acid has been widely used in scientific research. It has been used in the synthesis of a variety of compounds, including peptides, nucleosides, and carbohydrates. It has also been used in the synthesis of polymers, such as poly(ethylene glycol) and poly(vinyl alcohol). This compound is also used in the synthesis of pharmaceuticals, such as antifungal and antiviral agents. In addition, this compound is used in the synthesis of dyes and pigments, and is also used in the preparation of fluorescent probes.

Wirkmechanismus

4-(2-iodoacetamido)benzoic acid is an electrophilic reagent and is used in a variety of reactions, including nucleophilic substitution, alkylation, and acylation reactions. It is also used in the synthesis of peptides and nucleosides, as well as in the synthesis of polymers. This compound is a powerful reagent for the synthesis of a variety of compounds and can be used to modify existing molecules.

Biochemical and Physiological Effects

This compound has been used in a variety of biochemical and physiological studies. It has been used to study the effects of various drugs on the body, as well as to study the effects of hormones and other biological molecules. This compound has also been used to study the effects of various environmental pollutants on the body. In addition, this compound has been used to study the effects of various diseases, such as diabetes, on the body.

Vorteile Und Einschränkungen Für Laborexperimente

4-(2-iodoacetamido)benzoic acid is a powerful reagent for the synthesis of a variety of compounds and is used in a variety of biochemical and physiological studies. However, there are some limitations to its use in lab experiments. For example, this compound is sensitive to light and should be stored in a dark, cool place. In addition, this compound can react with other compounds and should be used with caution.

Zukünftige Richtungen

4-(2-iodoacetamido)benzoic acid has a wide range of applications in the scientific research field and has been used in a variety of experiments and studies. However, there are still many potential future directions for this compound. For example, this compound could be used to study the effects of various drugs on the body, as well as to study the effects of hormones and other biological molecules. In addition, this compound could be used to study the effects of various environmental pollutants on the body. Furthermore, this compound could be used to study the effects of various diseases, such as diabetes, on the body. Finally, this compound could be used in the synthesis of pharmaceuticals, such as antifungal and antiviral agents.

Eigenschaften

IUPAC Name |

4-[(2-iodoacetyl)amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8INO3/c10-5-8(12)11-7-3-1-6(2-4-7)9(13)14/h1-4H,5H2,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAEUQSVCOOXLEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC(=O)CI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30280217 | |

| Record name | 4-iodoacetylaminobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5434-66-2 | |

| Record name | NSC15939 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15939 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-iodoacetylaminobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorophenyl)-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B6597859.png)

![4-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N'-[1-(4-methyl-3-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B6597945.png)

![2-[1-(carboxymethyl)cycloheptyl]acetic acid](/img/structure/B6597959.png)

![tert-butyl N-[2-amino-1-(3-methylphenyl)ethyl]carbamate](/img/structure/B6597962.png)